N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes.
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde with 4,6-diphenylpyrimidine-2-carbohydrazide under reflux conditions in ethanol. The reaction typically proceeds with the formation of an azomethine linkage (C=N) between the aldehyde and the hydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azomethine carbon, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and catalysts like acetic acid. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide involves its interaction with biological targets such as enzymes. The azomethine linkage (C=N) plays a crucial role in its binding to enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is unique due to its specific combination of substituents, which may confer distinct properties and applications .
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-32-21-14-13-20(24(15-21)33-2)17-27-30-26(31)25-28-22(18-9-5-3-6-10-18)16-23(29-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,30,31)/b27-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLYHUKXIRQBG-WPWMEQJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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